![molecular formula C17H15NO2S B11777663 2-([1,1'-Biphenyl]-4-yl)-3-(methylsulfonyl)-1H-pyrrole](/img/structure/B11777663.png)
2-([1,1'-Biphenyl]-4-yl)-3-(methylsulfonyl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,1’-Biphenyl]-4-yl)-3-(methylsulfonyl)-1H-pyrrole is a complex organic compound that features a biphenyl group attached to a pyrrole ring with a methylsulfonyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-3-(methylsulfonyl)-1H-pyrrole typically involves multiple steps, starting with the preparation of the biphenyl and pyrrole precursors. One common method involves the nucleophilic substitution reaction where a biphenyl derivative is reacted with a pyrrole derivative in the presence of a suitable catalyst . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-3-(methylsulfonyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The biphenyl group can be reduced under specific conditions to form cyclohexyl derivatives.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are employed.
Substitution: Electrophilic reagents like bromine (Br₂) or chloromethyl methyl ether (ClCH₂OCH₃) are used.
Major Products
The major products formed from these reactions include sulfone derivatives, cyclohexyl derivatives, and various substituted pyrrole compounds .
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yl)-3-(methylsulfonyl)-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying protein-ligand interactions.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-3-(methylsulfonyl)-1H-pyrrole involves its interaction with specific molecular targets. The biphenyl group can intercalate with DNA, while the pyrrole ring can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a pyrrole ring.
Methylsulfonyl indole-benzimidazole derivatives: Similar sulfonyl group but different core structures.
Uniqueness
2-([1,1’-Biphenyl]-4-yl)-3-(methylsulfonyl)-1H-pyrrole is unique due to its combination of a biphenyl group and a pyrrole ring with a methylsulfonyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H15NO2S |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
3-methylsulfonyl-2-(4-phenylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C17H15NO2S/c1-21(19,20)16-11-12-18-17(16)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-12,18H,1H3 |
InChI Key |
XAOHBJOHERXATH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(NC=C1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


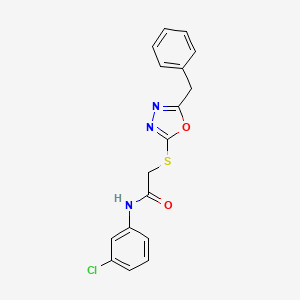

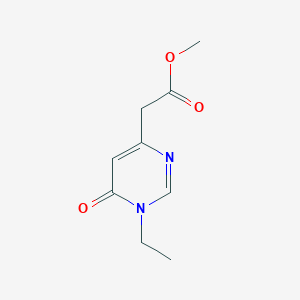
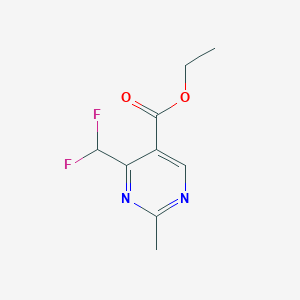

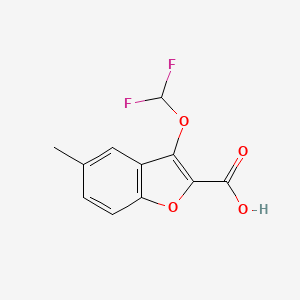
![2-Chloro-4-ethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11777624.png)
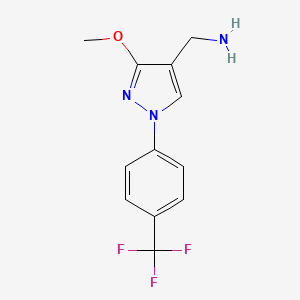
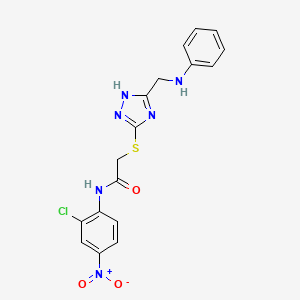

![3-Chloro-N-(2-cyanophenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11777648.png)
![4-Bromo-2-fluorobenzo[d]oxazole](/img/structure/B11777649.png)
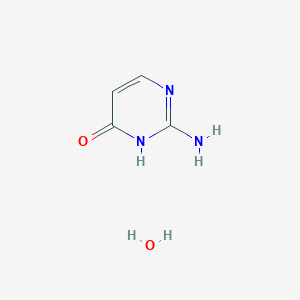
![2,3-Dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B11777661.png)
